molecular formula C18H20BrNO3 B8173768 tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate

tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate

Cat. No.: B8173768
M. Wt: 378.3 g/mol
InChI Key: UIBQCZJPXMQCRF-UHFFFAOYSA-N
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Description

tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-((3-bromophenoxy)methyl)phenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Intermediate in the synthesis of various organic compounds.

Biology:

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require protected amine groups.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Comparison:

This detailed overview should provide a comprehensive understanding of tert-Butyl (3-((3-bromophenoxy)methyl)phenyl)carbamate, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[3-[(3-bromophenoxy)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-15-8-4-6-13(10-15)12-22-16-9-5-7-14(19)11-16/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBQCZJPXMQCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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